Physicochemical properties of 3-Amino-6-iodopyrazine-2-carboxylic acid
Physicochemical properties of 3-Amino-6-iodopyrazine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-6-iodopyrazine-2-carboxylic acid: A Keystone Intermediate for Drug Discovery
Executive Summary
3-Amino-6-iodopyrazine-2-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique trifunctional architecture—comprising a chelating aminocarboxylic acid moiety, a nucleophilic amino group, and a synthetically versatile iodo-substituent—positions it as a valuable building block for the synthesis of complex molecular scaffolds. Pyrazine derivatives have a storied history in medicinal chemistry, most notably with pyrazinamide being a first-line antitubercular agent.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the limited availability of direct experimental data, this document also establishes a series of robust, field-proven protocols for its empirical characterization, ensuring a foundation of scientific integrity for its application in research and development.
Molecular Identity and Structural Features
The foundational step in characterizing any chemical entity is to confirm its identity and understand its structural nuances. The arrangement of functional groups in 3-Amino-6-iodopyrazine-2-carboxylic acid dictates its chemical behavior, reactivity, and potential for intermolecular interactions.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 3-Amino-6-iodopyrazine-2-carboxylic acid | ECHEMI[3] |
| CAS Number | 875781-48-9 | ECHEMI[3][4] |
| Molecular Formula | C₅H₄IN₃O₂ | ECHEMI[3] |
| Molecular Weight | 265.01 g/mol | ECHEMI[3] |
| Exact Mass | 264.93482 Da | ECHEMI[3] |
Caption: Chemical structure of 3-Amino-6-iodopyrazine-2-carboxylic acid.
Structural Insights:
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Aromatic Heterocycle: The pyrazine core is an electron-deficient aromatic system, which influences the reactivity of its substituents.
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Chelation Site: The ortho-positioning of the amino and carboxylic acid groups creates a potential bidentate chelation site for metal ions, a feature that can be exploited in catalysis or the design of metallodrugs.
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Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the carboxylic acid proton and the adjacent pyrazine nitrogen, or between an amino proton and the carbonyl oxygen. This conformation can significantly impact acidity, solubility, and crystal packing.
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Synthetic Handle: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling facile elaboration of the molecular scaffold.
Predicted Physicochemical Properties for Drug Discovery
While experimental data for the title compound is scarce, in silico models provide valuable initial estimates for properties critical to drug development. These predictions, summarized in Table 2, help guide initial experimental design and assess the compound's drug-like potential. It is imperative that these computed values are subsequently validated by empirical measurement.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| XLogP3 | 0.5 | A measure of lipophilicity. This value suggests a good balance between aqueous solubility and membrane permeability. | ECHEMI[3] |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | Predicts membrane permeability and oral bioavailability. Values under 140 Ų are generally favorable for good cell penetration. | ECHEMI[3] |
| Hydrogen Bond Donors | 2 | Influences solubility and binding interactions with biological targets. | ECHEMI[3] |
| Hydrogen Bond Acceptors | 5 | Affects solubility and the potential for forming hydrogen bonds with target proteins. | ECHEMI[3] |
| Rotatable Bond Count | 1 | A measure of molecular flexibility. Low counts (<10) are associated with better oral bioavailability. | ECHEMI[3] |
Protocols for Experimental Characterization
To bridge the gap between prediction and practice, the following section details standardized, self-validating protocols for the comprehensive physicochemical characterization of 3-Amino-6-iodopyrazine-2-carboxylic acid. The causality behind experimental choices is explained to ensure robust and reproducible data generation.
Caption: Workflow for comprehensive physicochemical characterization.
Identity and Purity Confirmation
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
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Expertise & Causality: This is the cornerstone technique for confirming both the purity and molecular weight of the compound in a single run. A reversed-phase C18 column is chosen for its versatility with polar aromatic compounds. A gradient elution is employed to ensure separation of the main analyte from any potential impurities with different polarities. Mass spectrometry provides unambiguous confirmation of the molecular ion, validating the compound's identity.
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Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
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Chromatographic Conditions:
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Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B over 0.5 minutes, and equilibrate for 1.5 minutes.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 2 µL.
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Detector Settings:
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UV/Diode Array Detector: Scan from 210-400 nm. Monitor at 254 nm and 280 nm.
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Mass Spectrometer (ESI): Positive and negative ion modes. Scan range m/z 100-500. Expected [M+H]⁺ = 265.94, [M-H]⁻ = 263.93.
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Validation: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed if the observed mass-to-charge ratio in the MS spectrum matches the calculated exact mass within a 5 ppm tolerance.
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Spectroscopic Structural Verification
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Causality: NMR provides definitive proof of the molecular structure by mapping the chemical environment of each proton and carbon atom. DMSO-d₆ is the solvent of choice as it solubilizes the polar compound and its residual water peak does not obscure the aromatic region. The acidic and amine protons are exchangeable and will appear as broad signals, which can be confirmed by a D₂O exchange experiment.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
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¹H NMR Acquisition:
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Acquire a standard proton spectrum (e.g., 400 MHz).
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Predicted Signals: Expect a singlet in the aromatic region (likely ~8.0-8.5 ppm) for the lone pyrazine proton (H-5). A broad singlet for the two NH₂ protons (likely ~7.0-7.5 ppm) and a very broad singlet for the COOH proton (likely >12 ppm) are also anticipated.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Predicted Signals: Expect 5 distinct carbon signals corresponding to the 5 carbons in the molecule. The carboxyl carbon will be the most downfield (>160 ppm), followed by the aromatic carbons attached to heteroatoms.
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Validation: The observed chemical shifts, integration values (for ¹H), and splitting patterns must be fully consistent with the proposed structure.
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Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Expertise & Causality: FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups by their characteristic vibrational frequencies. This serves as a quick confirmation of the compound's gross structural features.
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Methodology:
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Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
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Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.
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Data Interpretation: Look for characteristic absorption bands.
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~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
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~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.
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~1700-1650 cm⁻¹: C=O stretch of the carboxylic acid carbonyl.
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~1620-1550 cm⁻¹: N-H bending and C=N/C=C ring stretches.
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~600-500 cm⁻¹: C-I stretch.
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Validation: The presence of these key bands provides strong evidence for the assigned structure.
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Core Physicochemical Property Determination
Protocol 4: Melting Point Determination
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Expertise & Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high-purity compound, while a broad range can indicate impurities. For compounds like this, it is critical to note if decomposition occurs, as this provides information on thermal stability.
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Methodology:
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Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.
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Measurement: Place the tube in a calibrated melting point apparatus.
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Procedure: Heat at a rapid rate initially (~10 °C/min) to find the approximate melting point, then repeat with a fresh sample, heating slowly (~1-2 °C/min) near the expected temperature.
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Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any color change or gas evolution, which indicates decomposition.
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Protocol 5: Thermodynamic Aqueous Solubility
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Expertise & Causality: Solubility is a critical parameter for drug delivery and biological testing. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is crucial to perform this measurement at a controlled pH (e.g., pH 7.4 for physiological relevance) as the solubility of this amphoteric compound will be highly pH-dependent.
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Methodology:
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Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
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Separation: Centrifuge the suspension to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
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Quantification: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
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Validation: The measurement should be performed in triplicate. The concentration should be consistent across different time points after 24 hours to confirm equilibrium has been reached.
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Stability and Handling
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Chemical Stability: The presence of the iodo-substituent makes the compound potentially sensitive to light (photodecomposition). The carboxylic acid group may undergo decarboxylation at elevated temperatures.
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Recommended Storage: To ensure long-term integrity, the compound should be stored in an airtight container, protected from light, and kept in a cool, dry place (refrigerated at 2-8 °C is recommended).[5]
Significance in Synthetic Chemistry and Drug Discovery
The true value of 3-Amino-6-iodopyrazine-2-carboxylic acid lies in its synthetic versatility. A thorough understanding of its physicochemical properties is paramount for its effective use.
Caption: Synthetic utility of the title compound as a core scaffold.
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For Process Chemistry: Knowledge of solubility is critical for choosing reaction and crystallization solvents. Stability data informs reaction temperature limits and storage requirements.
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For Medicinal Chemistry: The lipophilicity (LogP) and TPSA are key inputs for designing compounds with appropriate ADME (Absorption, Distribution, Metabolism, Excretion) properties. The pKa influences how the compound will behave at physiological pH, affecting its absorption and target engagement.
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For Formulation Science: Solubility, stability, and melting point are non-negotiable parameters for developing a viable drug formulation, whether for oral or parenteral administration.
Conclusion
3-Amino-6-iodopyrazine-2-carboxylic acid is a high-value chemical intermediate with significant potential in drug discovery and materials science. While its full experimental profile is not yet widely published, this guide synthesizes predicted data with a robust framework of established analytical protocols. By adhering to these methodologies, researchers can generate reliable, high-quality data, ensuring the compound's effective and scientifically sound application in advancing novel chemical entities from the laboratory to clinical evaluation.
References
- Vertex AI Search. 3-AMINO-6-IODO-PYRAZINE-2-CARBOXYLIC ACID AMIDE Spectrum 1244949-61-8. Accessed January 7, 2026.
-
PubChem. Methyl 3-amino-6-iodopyrazine-2-carboxylate | C6H6IN3O2 | CID 11087124. PubChem. Accessed January 7, 2026. [Link].
-
Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Accessed January 7, 2026. [Link].
-
TSI Journals. Inorganic CHEMISTRY. TSI Journals. Accessed January 7, 2026. [Link].
-
PubChem. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656. PubChem. Accessed January 7, 2026. [Link].
-
SpectraBase. 3-Amino-pyrazine-2-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Accessed January 7, 2026. [Link].
-
Pipzine Chemicals. 3-Amino-6-bromopyrazine-2-carboxylic Acid. Pipzine Chemicals. Accessed January 7, 2026. [Link].
-
ChemSynthesis. 3-amino-6-dimethylaminopyrazine-2-carboxylic acid - C7H10N4O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Accessed January 7, 2026. [Link].
-
National Institutes of Health. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. NIH. Accessed January 7, 2026. [Link].
-
IndiaMART. 3-amino-6-iodopyrazine-2-carboxylic Acid - Cas No: 875781-48-9 at Best Price in Mumbai. IndiaMART. Accessed January 7, 2026. [Link].
-
Opotek. FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations | Spectroscopy. Opotek. Accessed January 7, 2026. [Link].
-
RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Accessed January 7, 2026. [Link].
- Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
-
ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Accessed January 7, 2026. [Link].
-
BAC Reports. 3-Amino-6-iodopyrazine-2-carboxylic acid methyl ester (CAS 1458-16-8) Market Research Report 2025. BAC Reports. Accessed January 7, 2026. [Link].
-
MDPI. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Accessed January 7, 2026. [Link].
-
Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Accessed January 7, 2026. [Link].
-
Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Accessed January 7, 2026. [Link].
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Agilent. Accessed January 7, 2026. [Link].
-
MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Accessed January 7, 2026. [Link].
-
Chemsrc. CAS#:1458-16-8 | Methyl 3-amino-6-iodopyrazine-2-carboxylate. Chemsrc. Accessed January 7, 2026. [Link].
Sources
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. 3-amino-6-iodopyrazine-2-carboxylic Acid - Cas No: 875781-48-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. nanochemazone.com [nanochemazone.com]
